4-(3,4-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethyl-octahydroquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of acidic catalysts and can be carried out under reflux conditions to ensure the completion of the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as deep eutectic solvents, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer, antibacterial, and antifungal properties(2).
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of NF-κB, a protein complex involved in inflammatory responses, thereby exhibiting anti-inflammatory effects(2).
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone(2)
- 3,4-Dimethoxyphenylacetonitrile(4)
- 3,4-Dimethoxyphenethylamine(11)
Uniqueness
Compared to similar compounds, 4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione stands out due to its unique octahydroquinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H23NO4/c1-19(2)9-13-18(14(21)10-19)12(8-17(22)20-13)11-5-6-15(23-3)16(7-11)24-4/h5-7,12H,8-10H2,1-4H3,(H,20,22) |
InChI Key |
DGUNMASKZLGBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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